Topoisomerase II inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

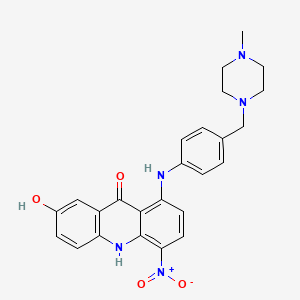

Molecular Formula |

C25H25N5O4 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

7-hydroxy-1-[4-[(4-methylpiperazin-1-yl)methyl]anilino]-4-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C25H25N5O4/c1-28-10-12-29(13-11-28)15-16-2-4-17(5-3-16)26-21-8-9-22(30(33)34)24-23(21)25(32)19-14-18(31)6-7-20(19)27-24/h2-9,14,26,31H,10-13,15H2,1H3,(H,27,32) |

InChI Key |

JWQPGKCTVPZVGK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=C4C(=C(C=C3)[N+](=O)[O-])NC5=C(C4=O)C=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Topoisomerase II inhibitor 4 target specificity

An In-depth Technical Guide to Topoisomerase II Inhibitor Target Specificity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome, playing critical roles in replication, transcription, and chromosome segregation.[1][2] The type II topoisomerases (Topo II) function by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA duplex, a process critical for relieving supercoils and decatenating intertwined daughter chromosomes.[3] In humans, two isoforms exist: Topoisomerase IIα (Topo IIα) and Topoisomerase IIβ (Topo IIβ). Topo IIα is highly expressed in proliferating cells and is essential for cell division, making it a key target for anticancer drugs.[3][4][5] Conversely, Topo IIβ is found in both proliferating and quiescent cells and is involved in transcriptional regulation and neuronal development.[4][6] The differential expression and roles of these isoforms are fundamental to the target specificity and therapeutic window of Topo II inhibitors.

This guide provides a comprehensive overview of the mechanisms of Topo II inhibitors, their isoform specificity, and the experimental protocols used to characterize their activity and target engagement.

Mechanism of Action and Classification of Topoisomerase II Inhibitors

Topo II inhibitors are broadly categorized based on their mechanism of action:

-

Topoisomerase II Poisons: These agents, which include the majority of clinically used Topo II inhibitors, stabilize the transient "cleavage complex," an intermediate in the enzyme's catalytic cycle where DNA is cleaved and covalently linked to the enzyme.[1][7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent, protein-linked DSBs.[8][9] When a replication fork collides with this complex, the transient break is converted into a permanent DSB, triggering DNA damage response pathways that can ultimately lead to apoptosis.[10] Prominent examples include etoposide, doxorubicin, and mitoxantrone.[7]

-

Topoisomerase II Catalytic Inhibitors: This class of inhibitors interferes with the enzymatic activity of Topo II without trapping the cleavage complex.[11] They can act at various stages of the catalytic cycle, such as by preventing ATP binding or hydrolysis, which is necessary for enzyme turnover.[3][12] Examples include dexrazoxane (ICRF-187) and merbarone.[3][7] These agents do not generate DNA damage in the same manner as poisons but can still disrupt essential cellular processes.[7]

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Differential expression of the topoisomerase II alpha and beta genes in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the human topoisomerase IIbeta (TOP2B) promoter activity: essential roles of the nuclear factor-Y (NF-Y)- and specificity protein-1 (Sp1)-binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Topoisomerase II Inhibitor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[1][2] Their essential role in cell division makes them a prime target for anticancer therapies.[2][3] Topoisomerase II inhibitors interfere with this process, leading to DNA damage and ultimately, apoptosis in rapidly proliferating cancer cells.[2][4] These inhibitors are broadly classified into two categories: Topo II poisons, which stabilize the transient Topo II-DNA cleavage complex, and catalytic inhibitors, which interfere with other steps in the enzymatic cycle.[5] This technical guide provides an in-depth overview of the in vitro cytotoxicity of a specific compound, Topoisomerase II inhibitor 4, and contextualizes its activity with that of other well-characterized Topo II inhibitors.

Data Presentation: Cytotoxicity Profile

The in vitro cytotoxic effects of Topoisomerase II inhibitors are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

This compound (Compound E17)

This compound (also known as compound E17) is a potent inhibitor of Topoisomerase II.[6] It demonstrates strong cytotoxic and anti-proliferative effects against various cancer cell lines.[6] A key characteristic of this inhibitor is its ability to trigger G2/M cell cycle arrest.[6] Interestingly, while it induces the accumulation of the Topo II-DNA complex, it does so without causing significant DNA damage or apoptosis.[6]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 4.55 | [6] |

| A549 | Lung Cancer | 6.61 | [6] |

| KG1 | Acute Myeloid Leukemia | 2.18 | [6] |

Comparative IC50 Values of Common Topoisomerase II Inhibitors

For comparative purposes, the table below lists the IC50 values for several widely used Topoisomerase II inhibitors across different cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific assay conditions.[7]

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Etoposide | HeLa | Cervical Cancer | 56 | [8] |

| Doxorubicin | HeLa | Cervical Cancer | 0.88 - 3.0 | [8] |

| Mitoxantrone | Various | Various | Varies | [9] |

| Daunorubicin | Various | Various | Varies | [9] |

| Idarubicin | Various | Various | Varies | [9] |

| Benzofuroquinolinedione 8d | Various | Various | 1.19 | [10] |

| Benzofuroquinolinedione 8i | Various | Various | 0.68 | [10] |

Experimental Protocols

Standardized protocols are essential for the reliable assessment of in vitro cytotoxicity.[11] The following sections detail the methodologies for two of the most common assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (Topoisomerase II inhibitor)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[12]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[14]

-

Compound Treatment: Prepare serial dilutions of the Topoisomerase II inhibitor in culture medium.[14] Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated control wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[13][15]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly to ensure complete solubilization.[15]

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the drug concentration.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect apoptosis.[16][17] In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][18] Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16][18]

Materials:

-

Annexin V-FITC/PI staining kit

-

Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in the presence of the Topoisomerase II inhibitor at various concentrations for the desired duration.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells.[18] For suspension cells, collect them by centrifugation.[18] It is important to collect both the supernatant and attached cells to account for all apoptotic cells.[19]

-

Washing: Wash the cells twice with cold PBS.[16]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[19]

Mandatory Visualizations

Signaling Pathway of Topoisomerase II Poisons

Caption: Mechanism of action of a Topoisomerase II poison.

Experimental Workflow for In Vitro Cytotoxicity Testing

References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. Are topoisomerase II inhibitor-induced micronuclei in vitro a predictive marker for the compounds' ability to cause secondary leukemias after treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

The Impact of Topoisomerase II Inhibitors on DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase II (Topo II) is a critical enzyme that modulates DNA topology, playing an essential role in processes such as DNA replication, transcription, and chromosome segregation. By introducing transient double-strand breaks (DSBs), Topo II allows for the passage of another DNA duplex, thereby resolving DNA tangles and supercoils that arise during replication. This function is vital for the progression of replication forks and the successful separation of sister chromatids. Consequently, Topo II has emerged as a key target for anticancer therapies.

Topoisomerase II inhibitors are a class of drugs that interfere with the catalytic cycle of the enzyme. They are broadly categorized into two groups: Topo II poisons and Topo II catalytic inhibitors. This guide will focus on Topo II poisons, which act by stabilizing the covalent intermediate of the Topo II reaction, known as the cleavage complex. In this complex, Topo II is covalently bound to the 5' ends of the cleaved DNA. The stabilization of this complex prevents the re-ligation of the DNA strands, leading to the accumulation of DSBs. When a replication fork collides with these stabilized cleavage complexes, the transient DSBs are converted into permanent, cytotoxic lesions, triggering a cascade of cellular responses including cell cycle arrest and apoptosis.

This technical guide will delve into the core effects of Topoisomerase II inhibitors on DNA replication, using the well-characterized agents etoposide, doxorubicin, and teniposide as illustrative examples. We will explore their mechanisms of action, present quantitative data on their effects, provide detailed experimental protocols for their study, and visualize the key pathways and workflows involved.

Mechanisms of Action of Topoisomerase II Poisons on DNA Replication

While all Topoisomerase II poisons share the common mechanism of stabilizing the cleavage complex, there are subtle yet significant differences in how they impact the replication machinery.

Etoposide and Teniposide: These non-intercalating agents are derivatives of podophyllotoxin. They act by trapping Topo II behind the replication forks. This leads to the accumulation of topological stress and induces Topo II-dependent DNA breaks, causing replication fork stalling.[1] The collision of the replication machinery with these trapped complexes is a primary source of cytotoxic DSBs.[2][3]

Doxorubicin: As an anthracycline, doxorubicin is a DNA intercalator. It inserts itself between DNA base pairs, which distorts the DNA helix.[4][5] This intercalation can occur in the parental DNA ahead of the replication fork, leading to a stall in DNA unwinding, independent of Topo II.[1][6] Additionally, doxorubicin stabilizes the Topo II cleavage complex, contributing to the formation of DSBs.[4][5] Therefore, doxorubicin inhibits DNA replication through a dual mechanism: DNA intercalation and Topo II poisoning.[1][6]

The stabilization of the cleavage complex by these inhibitors transforms Topoisomerase II into a cellular toxin, generating protein-linked DNA breaks that are highly cytotoxic, particularly to rapidly proliferating cancer cells.[7]

Quantitative Effects of Topoisomerase II Inhibitors

The following tables summarize quantitative data on the effects of etoposide, doxorubicin, and teniposide on DNA damage and cell cycle progression.

| Inhibitor | Cell Line | Concentration | Effect | Reference |

| Etoposide | - | 1 µM | Induces approximately 200 DSBs/cell. | [8] |

| Etoposide | - | Various | Only 3% of etoposide-induced DNA strand breaks are double-strand breaks (DSBs). | [8] |

| Etoposide | V79 | ≥0.5 μg/ml | Statistically significant, near-linear increase in DSBs. | [9] |

| Doxorubicin | PC3 | 0.087 µM (IC50) | Increased percentage of cells in the G2/M phase. | [10] |

| Doxorubicin | K-562 | 0.5 µM | 32.2% of cells positive for cyclin A expression. | [11] |

| Doxorubicin | K-562 | 5.0 µM | 41.8% of cells positive for cyclin A expression. | [11] |

| Doxorubicin | K-562 | 10 µM | 69.9% of cells positive for cyclin A expression. | [11] |

| Doxorubicin | PC3 | 3.125 - 100 µg/ml | Induces G2/M phase cell cycle arrest. | [12] |

| Teniposide | Tca8113 | 0.35 mg/l | IC50 for inhibition of cell proliferation. | [13] |

| Teniposide | Tca8113 | 5.0 mg/l (72h) | 81.67% apoptotic rate, cells arrested at S phase. | [13] |

| Teniposide | Tca8113 | 0.15 mg/l (72h) | G2/M phase increased from 12.75% to 98.71%. | [13] |

Cellular Responses to Topoisomerase II Inhibition

The DNA damage induced by Topoisomerase II inhibitors triggers a robust cellular response, primarily through the DNA Damage Response (DDR) pathway.

DNA Damage Response (DDR)

The DSBs generated by Topo II poisons are recognized by sensor proteins, most notably the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM activation initiates a signaling cascade that involves the phosphorylation of a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (to form γH2AX), which serves as a marker for DNA DSBs.[14][15]

Activated Chk1 and Chk2, in turn, phosphorylate and inhibit phosphatases such as Cdc25, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to cell cycle arrest, predominantly in the G2/M phase, providing the cell with an opportunity to repair the DNA damage.[16] If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis.

Caption: DNA Damage Response Pathway activated by Topoisomerase II inhibitors.

Experimental Protocols

A variety of experimental techniques are employed to study the effects of Topoisomerase II inhibitors on DNA replication. Below are detailed protocols for some of the key assays.

In Vitro Topoisomerase II Decatenation Assay

This assay is used to determine the enzymatic activity of Topoisomerase II and to screen for inhibitors. It relies on the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules.

Materials:

-

Purified Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA) substrate

-

10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP, 300 µg/ml BSA)

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Test inhibitor compound

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, in a final volume of 20 µl, add 2 µl of 10x Topo II reaction buffer and 200 ng of kDNA.[17]

-

Add the desired concentration of the test inhibitor. Include a vehicle control (e.g., DMSO).

-

Add a predetermined amount of purified Topoisomerase II enzyme to each reaction tube (except for the no-enzyme control). The amount of enzyme should be sufficient to fully decatenate the kDNA under standard conditions.[17]

-

Incubate the reactions at 37°C for 30 minutes.[17]

-

Stop the reaction by adding 5 µl of stop buffer/loading dye.[17]

-

Load the samples onto a 1% agarose gel.

-

Run the gel electrophoresis at 5-10 V/cm for 2-3 hours.[18]

-

Stain the gel with ethidium bromide, destain with water, and visualize the DNA under a UV transilluminator.[18]

Interpretation:

-

In the absence of active Topo II, the kDNA network will remain in the loading well.

-

Active Topo II will decatenate the kDNA, releasing minicircles that will migrate into the gel.

-

An effective inhibitor will prevent decatenation, resulting in the kDNA remaining in the well.

Caption: Workflow for the in vitro Topoisomerase II decatenation assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a Topo II inhibitor.

Materials:

-

Cultured cells

-

Topo II inhibitor

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of the Topo II inhibitor for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[19]

-

Wash the cells with PBS and resuspend the cell pellet.

-

Fix the cells by adding the cell suspension dropwise into cold 70% ethanol while gently vortexing.[19]

-

Incubate the cells at 4°C for at least 30 minutes for fixation.[19]

-

Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[19]

-

Wash the cells with PBS to remove residual ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Interpretation:

-

The flow cytometer will generate a histogram of cell counts versus fluorescence intensity.

-

G0/G1 phase cells will have 2n DNA content (first peak).

-

G2/M phase cells will have 4n DNA content (second peak).

-

S phase cells will have a DNA content between 2n and 4n.

-

Topo II inhibitors typically cause an accumulation of cells in the G2/M phase.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay is a sensitive method to detect and quantify DNA DSBs by visualizing the phosphorylation of histone H2AX at serine 139 (γH2AX).

Materials:

-

Cells grown on coverslips

-

Topo II inhibitor

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[16]

-

Blocking solution (e.g., 5% BSA in PBS)[16]

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a culture plate and treat with the Topo II inhibitor.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[16][20]

-

Wash the cells three times with PBS.[16]

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes.[16][20]

-

Wash the cells with PBS and block with 5% BSA in PBS for 30-60 minutes.[14][16]

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[14][16]

-

Wash the cells three times with PBS.[16]

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.[14][16]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.[16]

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Interpretation:

-

Each distinct fluorescent focus within the nucleus represents a DNA DSB.

-

An increase in the number of γH2AX foci per cell indicates an increase in DNA damage.

Caption: Experimental workflow for the γH2AX immunofluorescence assay.

Conclusion

Topoisomerase II inhibitors are potent therapeutic agents that disrupt DNA replication by trapping the enzyme in a cleavage complex, leading to the formation of cytotoxic DNA double-strand breaks. This guide has provided an in-depth overview of their mechanisms of action, highlighting the distinct effects of etoposide/teniposide and doxorubicin. The quantitative data presented underscores the dose-dependent impact of these inhibitors on DNA damage and cell cycle progression. The detailed experimental protocols offer practical guidance for researchers investigating these effects in the laboratory. The visualization of the DNA damage response pathway and experimental workflows provides a clear conceptual framework for understanding the complex cellular consequences of Topoisomerase II inhibition. A thorough understanding of these fundamental processes is crucial for the development of more effective and targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Numerical Analysis of Etoposide Induced DNA Breaks | PLOS One [journals.plos.org]

- 3. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crpr-su.se [crpr-su.se]

- 8. Numerical Analysis of Etoposide Induced DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of doxorubicin on the expression of cyclin A in K-562 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 13. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wp.uthscsa.edu [wp.uthscsa.edu]

- 20. researchgate.net [researchgate.net]

Preliminary Studies on Topoisomerase II Inhibitor 4 (E17): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research on Topoisomerase II inhibitor 4, also identified as compound E17. E17 is a potent, catalytic inhibitor of Topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. Unlike Topoisomerase II poisons that induce extensive DNA damage, E17 acts by triggering the G2/M cell cycle checkpoint, leading to cell cycle arrest and subsequent anti-proliferative effects. This document collates available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action through signaling pathway and workflow diagrams. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome condensation.[1] Type II topoisomerases, in particular, create transient double-strand breaks to allow for the passage of another DNA duplex, a mechanism crucial for the segregation of newly replicated chromosomes.[1] This indispensable role in cell division has made Topoisomerase II a prime target for cancer chemotherapy.[2]

Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors.[2] Topoisomerase II poisons, such as etoposide and doxorubicin, stabilize the transient DNA-enzyme cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[3] In contrast, catalytic inhibitors interfere with the enzymatic cycle of Topoisomerase II without trapping the cleavage complex, often by inhibiting ATP hydrolysis or by preventing the enzyme from binding to DNA.[4]

This compound (E17) has emerged as a promising catalytic inhibitor. Preliminary studies indicate that E17 exhibits potent anti-proliferative activity against various cancer cell lines by inducing G2/M phase cell cycle arrest.[5] This is achieved through the activation of the decatenation checkpoint, a cellular surveillance mechanism that ensures the proper separation of sister chromatids before entry into mitosis.[6] A structurally optimized analog of E17, compound 6h, has demonstrated even greater potency.[5] This guide will delve into the available data and methodologies related to these compounds.

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound (E17) and its more potent derivative, 6h, against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound (E17)

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 4.55 |

| A549 | Lung Cancer | 6.61 |

| KG1 | Leukemia | 2.18 |

Data extracted from MedchemExpress product information, citing Li ZY, et al. 2022.[5]

Table 2: Comparative Anti-proliferative Activity of Compound 6h

| Cell Line | Compound | Concentration (µM) | Growth Inhibition (%) |

| A549 | 6h | 5.0 | ~80 |

| A549 | VP16 (Etoposide) | 5.0 | <30 |

Data extracted from Li ZY, et al. 2021, demonstrating the superior potency of 6h over the known Topoisomerase II poison, etoposide.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound (E17) and its analogs. These protocols are based on standard techniques in the field and have been adapted from similar studies on Topoisomerase II inhibitors.

Cell Culture and Viability Assay

Objective: To determine the cytotoxic effects of the Topoisomerase II inhibitor on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, A549, KG1)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Topoisomerase II inhibitor stock solution (dissolved in DMSO)

-

96-well plates

-

MTT or MTS reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of the Topoisomerase II inhibitor in a complete growth medium.

-

Remove the overnight culture medium and replace it with the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of the Topoisomerase II inhibitor on cell cycle distribution.

Materials:

-

Human cancer cell lines

-

Complete growth medium

-

Topoisomerase II inhibitor

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the Topoisomerase II inhibitor at a specific concentration (e.g., IC50 value) for a defined period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Topoisomerase II Decatenation Assay

Objective: To assess the inhibitory effect of the compound on the catalytic activity of Topoisomerase II.

Materials:

-

Purified human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Topoisomerase II inhibitor

-

Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Proteinase K

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Protocol:

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer, kDNA, and the Topoisomerase II inhibitor at various concentrations.

-

Add purified Topoisomerase IIα enzyme to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Treat with proteinase K at 50°C for 30 minutes to digest the enzyme.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.

-

Visualize the DNA bands under UV illumination. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA compared to the control.[7]

Visualizations

Proposed Signaling Pathway of this compound (E17)

The following diagram illustrates the proposed signaling pathway initiated by the inhibition of Topoisomerase II by E17, leading to G2/M cell cycle arrest.

References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. embopress.org [embopress.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Topoisomerase II Inhibitor 4 and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Topoisomerase II inhibitor 4 (also known as compound E17), a potent catalytic inhibitor of Topoisomerase II (Topo II). The focus is on its mechanism of action leading to cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Topoisomerase II and its Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation[1][2]. Type II topoisomerases, including Topo IIα and Topo IIβ, transiently cleave both strands of a DNA duplex to allow another DNA segment to pass through, a process critical for chromosome condensation and segregation during mitosis[1].

Topoisomerase II inhibitors are a major class of anticancer drugs. They are broadly categorized into two groups:

-

Topo II poisons: These agents, such as etoposide and doxorubicin, stabilize the transient Topo II-DNA cleavage complex. This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response and often apoptosis[1][2].

-

Catalytic inhibitors: These compounds, including ICRF-193 and this compound (E17), interfere with the enzymatic cycle of Topo II without stabilizing the cleavage complex. They typically inhibit the ATPase activity or the closing of the N-terminal gate of the enzyme, preventing the release of the transported DNA segment. This leads to a failure in decatenation and proper chromosome segregation, ultimately causing a cell cycle arrest, predominantly in the G2 or M phase[3][4].

This compound (E17) is an acridone derivative that has been identified as a potent catalytic inhibitor of Topo II[5][6]. A key feature of E17 is its ability to induce G2/M cell cycle arrest by inhibiting chromosome condensation without causing significant DNA damage, a characteristic that distinguishes it from Topo II poisons[6]. This unique mechanism may offer advantages in cancer therapy, potentially reducing the genotoxicity and multidrug resistance associated with conventional Topo II-targeting agents[6].

Quantitative Data on this compound (E17)

The following tables summarize the quantitative data regarding the activity of this compound (E17) from published studies.

Table 1: In Vitro Cytotoxicity of this compound (E17)

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 4.55 |

| A549 | Lung Cancer | 6.61 |

| KG1 | Leukemia | 2.18 |

Data sourced from MedchemExpress[5].

Table 2: Cell Cycle Effects of this compound (E17)

| Parameter | Cell Line | Concentration (µM) | Treatment Time (hours) | Observed Effect |

| Cell Cycle Arrest | HCT116 | 1 | 0-22 | Induction of G2/M phase arrest |

| Chromosome Condensation | CRC cells | 5 | 4 | Inhibition of Topo II-mediated chromosome condensation |

| Topo II-DNA Complex | Not specified | 100 | 0.5, 1, 2 | Accumulation of Topo II-DNA complex without Topo II degradation |

| DNA Damage (γH2AX levels) | HCT116 | 1 | 4 | No significant increase in γH2AX levels |

Data sourced from MedchemExpress[5].

Signaling Pathway of Catalytic Topo II Inhibitor-Induced G2/M Arrest

The inhibition of Topo II's catalytic activity by compounds like E17 activates a G2/M cell cycle checkpoint, often referred to as the decatenation checkpoint. This checkpoint is distinct from the canonical DNA damage response pathway activated by Topo II poisons. While the precise signaling cascade for E17 is still under investigation, the pathway for the well-characterized catalytic inhibitor ICRF-193 provides a representative model. This pathway involves the activation of ATM and ATR kinases, which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2[3][7][8]. These kinases then target effectors that prevent entry into mitosis, allowing time for the resolution of catenated DNA.

Caption: G2/M checkpoint activation by a catalytic Topoisomerase II inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound (E17) on the cell cycle.

Cell Culture and Treatment

-

Cell Lines: Human colorectal carcinoma (HCT116), human breast adenocarcinoma (MDA-MB-231), human lung carcinoma (A549), and human acute myelogenous leukemia (KG1) cell lines can be used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: A stock solution of this compound (E17) is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of E17 or vehicle control (DMSO).

-

Incubation: Cells are incubated for 48-72 hours.

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

-

Cell Seeding and Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to attach. Treat the cells with the desired concentration of E17 (e.g., 1 µM) or vehicle control for the specified duration (e.g., 24 hours)[5].

-

Harvesting: Detach adherent cells using trypsin-EDTA, and collect all cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle-Related Proteins

-

Cell Lysis: After treatment with E17, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin B1, Cdk1, phospho-Cdk1, p21, phospho-Chk1, phospho-Chk2) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Conclusion

This compound (E17) is a promising catalytic inhibitor that induces G2/M cell cycle arrest through a mechanism distinct from that of Topo II poisons. Its ability to inhibit chromosome condensation without causing significant DNA damage suggests a favorable therapeutic profile. The experimental protocols and representative signaling pathway described in this guide provide a framework for researchers and drug development professionals to further investigate the cellular and molecular effects of this and other novel catalytic Topoisomerase II inhibitors. Further studies are warranted to fully elucidate the specific signaling components involved in E17-induced cell cycle arrest and to evaluate its preclinical and clinical potential.

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel catalytic inhibitor of topoisomerase II alpha that engages distinct mechanisms in p53wt or p53-/- cells to trigger G2/M arrest and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chk1 is required for G2/M checkpoint response induced by the catalytic topoisomerase II inhibitor ICRF-193 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Topoisomerase II Inhibitor 4 (E17)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II (Topo II) enzymes are critical regulators of DNA topology, playing essential roles in replication, transcription, and chromosome segregation. Their importance in cell proliferation has established them as key targets for anticancer therapies. This technical guide provides an in-depth overview of Topoisomerase II Inhibitor 4, also known as compound E17, a potent N-substituted acridone derivative with promising anti-tumor activity. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction to Topoisomerase II Inhibition

DNA topoisomerases resolve topological problems in the genome by transiently cleaving and religating DNA strands. Type II topoisomerases, including Topo IIα and Topo IIβ in mammalian cells, generate transient double-strand breaks (DSBs) to allow for the passage of another DNA duplex, thereby untangling DNA. Due to their heightened activity in rapidly dividing cancer cells, inhibitors of Topo II have become mainstays in oncology.

These inhibitors are broadly classified into two categories:

-

Topoisomerase II Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex between Topo II and DNA (the cleavage complex). This leads to an accumulation of DNA double-strand breaks, which, when encountered by replication forks, trigger cell cycle arrest and apoptosis.

-

Topoisomerase II Catalytic Inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They can, for example, prevent ATP binding or hydrolysis, which is necessary for the catalytic cycle of the enzyme.

This compound (E17): A Profile

This compound (Compound E17) is a potent, cell-permeable inhibitor of Topoisomerase II. It is an N-substituted acridone derivative with demonstrated anti-proliferative and cytotoxic effects against a range of cancer cell lines.

Chemical Structure:

-

Molecular Formula: C₂₅H₂₅N₅O₄

-

CAS Number: 2560590-49-8

-

SMILES: O=C1C2=C(C(--INVALID-LINK--=O)=CC=C2NC3=CC=C(CN4CCN(C)CC4)C=C3)NC5=C1C=C(O)C=C5

(Structure visualization would be presented here if image generation were supported)

Mechanism of Action

Research indicates that this compound (E17) functions as a potent Topoisomerase II inhibitor. A key study by Chen JN, et al. (2019) revealed that E17 exerts its anti-tumor activity by inhibiting Topo II-mediated chromosome condensation, leading to G2/M cell cycle arrest.[1] Notably, at effective concentrations, it induces this cell cycle arrest without causing a significant increase in γH2AX levels, a marker for DNA double-strand breaks.[1] This suggests a mechanism that may differ from classic Topo II poisons, potentially offering a better safety profile by minimizing widespread DNA damage. Further research by Li ZY, et al. (2022) has focused on structural optimizations of E17 to develop even more potent analogs.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound (E17) across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound (E17)

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| MDA-MB-231 | Breast Cancer | 4.55 | [1] |

| A549 | Lung Cancer | 6.61 | [1] |

| KG1 | Leukemia | 2.18 | [1] |

Key Signaling Pathways and Experimental Workflows

Topoisomerase II Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of Topoisomerase II and the points of intervention for inhibitors.

Caption: Topoisomerase II catalytic cycle and points of inhibitor action.

G2/M Cell Cycle Arrest Pathway

Inhibition of Topoisomerase II can trigger cell cycle checkpoints, primarily at the G2/M transition, to prevent cells with damaged or improperly condensed chromosomes from entering mitosis.

Caption: Signaling pathway leading to G2/M cell cycle arrest.

Experimental Workflow for Inhibitor Evaluation

A typical workflow for evaluating a novel Topoisomerase II inhibitor is depicted below.

Caption: Workflow for evaluating a Topoisomerase II inhibitor.

Detailed Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is a hallmark of a Topo II inhibitor.

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide or other DNA stain

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Protocol:

-

Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

-

2 µL 10x Topo II Assay Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

1 µL test compound at various concentrations (or solvent control)

-

x µL Nuclease-free water to a final volume of 19 µL

-

-

Add 1 µL of diluted Topoisomerase IIα enzyme to each tube to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the entire reaction mixture into the wells of the agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately two-thirds of the way down the gel.

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated minicircles will migrate as distinct, lower molecular weight bands. Inhibition is observed as a decrease in the formation of decatenated products.

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is used to detect and quantify the amount of Topoisomerase II covalently bound to genomic DNA within cells, a hallmark of Topo II poisons.

Materials:

-

Cultured cells

-

Test compound (this compound) and positive control (e.g., etoposide)

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl)

-

Proteinase K

-

Primary antibody against Topoisomerase IIα or IIβ

-

Secondary antibody conjugated to HRP

-

Slot blot apparatus

-

Nitrocellulose or PVDF membrane

-

Chemiluminescence detection reagents

Protocol:

-

Seed cells in culture dishes and grow to a suitable confluency.

-

Treat cells with the test compound or controls for a defined period (e.g., 1 hour).

-

Lyse the cells directly on the plate by adding lysis buffer.

-

Scrape the viscous lysate and pass it through a syringe with a needle to shear the genomic DNA.

-

Load the lysate onto a CsCl step gradient and centrifuge at high speed to separate protein-DNA complexes from free protein.

-

Collect the DNA-containing fractions.

-

Treat the DNA with Proteinase K to digest non-covalently bound proteins.

-

Denature the DNA and apply it to a nitrocellulose membrane using a slot blot apparatus.

-

Block the membrane and probe with a primary antibody specific for the Topoisomerase II isoform of interest.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. The signal intensity corresponds to the amount of Topo II covalently bound to DNA.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

Materials:

-

Cultured cells

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Treat cultured cells with the test compound for the desired time (e.g., 24 hours).

-

Harvest the cells (including floating and adherent cells) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Analyze the resulting histograms to quantify the percentage of cells in the G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases of the cell cycle. An accumulation of cells in the G2/M peak indicates a G2/M arrest.

Western Blot for γH2AX

This assay is used to detect the phosphorylation of histone H2AX at serine 139 (γH2AX), a sensitive marker of DNA double-strand breaks.

Materials:

-

Cultured cells

-

Test compound (this compound) and positive control (e.g., etoposide)

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against γH2AX

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Protocol:

-

Treat cells with the test compound or controls for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against γH2AX overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane (if necessary) and re-probe for a loading control to ensure equal protein loading. An increase in the γH2AX signal indicates the induction of DNA double-strand breaks.

Conclusion and Future Directions

This compound (E17) represents a promising lead compound in the development of novel anticancer agents. Its potent inhibitory effect on Topoisomerase II, coupled with its ability to induce G2/M cell cycle arrest, underscores its therapeutic potential. The observation that it may not induce widespread DNA damage to the same extent as classical Topo II poisons warrants further investigation, as this could translate to a more favorable therapeutic window. Future research should focus on detailed structure-activity relationship studies to optimize its efficacy and pharmacokinetic properties, as well as in vivo studies to validate its anti-tumor activity and safety profile in preclinical models. The methodologies and background information provided in this guide offer a solid framework for researchers to further explore the therapeutic applications of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of Topoisomerase II Inhibitor 4 (E17)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. Their inhibition is a well-established strategy in cancer therapy. Topoisomerase II inhibitor 4, also identified as compound E17, is a potent inhibitor of this enzyme class.[1] In vitro studies have demonstrated its efficacy in inducing G2/M cell cycle arrest and exhibiting anti-proliferative effects across various cancer cell lines.[1] Notably, E17 has been shown to inhibit Topoisomerase II-mediated chromosome condensation in colorectal cancer (CRC) cells, suggesting a distinct mechanism of action compared to other Topo II inhibitors like etoposide.[2] This document provides detailed application notes and protocols for the in vivo use of this compound (E17), based on preclinical studies.

Mechanism of Action

Topoisomerase II inhibitors are broadly classified into two categories: Topo II poisons and catalytic inhibitors. Topo II poisons, such as etoposide and doxorubicin, stabilize the transient covalent complex between Topoisomerase II and DNA, leading to DNA strand breaks and subsequent cell death.[3][4][5] In contrast, catalytic inhibitors interfere with the enzymatic activity of Topoisomerase II without trapping the DNA-enzyme complex.[3][5]

This compound (E17) appears to function by inhibiting the chromosome condensation process mediated by Topo II, leading to a G2/M phase cell cycle arrest.[2] This mechanism is distinct from classical Topo II poisons and may offer a different therapeutic window and toxicity profile.

Signaling Pathway of Topoisomerase II Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. E17 exerts anti-tumor activity through inhibiting topo II-mediated chromosomes condensation in CRC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments in Combination Chemotherapy for Colorectal and Breast Cancers with Topoisomerase Inhibitors [mdpi.com]

- 4. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Topoisomerase II Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common assays used to measure the activity of Topoisomerase II (TOP2) inhibitors. The accompanying protocols offer step-by-step guidance for performing these key experiments.

Topoisomerase II is a critical enzyme in cellular processes involving DNA topology, such as replication, transcription, and chromosome segregation. Its essential role makes it a prime target for anticancer drugs. TOP2 inhibitors are broadly classified into two categories:

-

TOP2 Poisons (or Interfacial Poisons): These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex formed between TOP2 and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.

-

TOP2 Catalytic Inhibitors: These compounds interfere with the enzymatic activity of TOP2 without stabilizing the cleavage complex. They can, for example, inhibit ATP binding or hydrolysis, which is essential for the enzyme's catalytic cycle.

The choice of assay depends on the specific research question, such as screening for novel inhibitors, characterizing the mechanism of action of a known compound, or evaluating inhibitor potency.

Data Presentation: Quantitative Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized TOP2 inhibitors in various assays. These values provide a benchmark for comparing the potency of novel compounds.

| Inhibitor | Assay Type | Cell Line/Enzyme Source | IC50 Value |

| Etoposide | DNA Cleavage | Yeast Topoisomerase II | ~6 µM (with ATP)[1] |

| DNA Cleavage | Yeast Topoisomerase II | ~45 µM (without ATP)[1] | |

| Decatenation | Human Topoisomerase IIα | 47.5 ± 2.2 μM[2] | |

| Relaxation | Human Topoisomerase IIα | 160 µmol/L[3] | |

| Cell Viability (MTT) | P388 | 0.30 mg/mL[4] | |

| Doxorubicin | Topoisomerase I Inhibition | Purified Human Topoisomerase I | 0.8 µM[5] |

| Cell Viability (MTT) | HL-60 | 38 nM[6] | |

| Mitoxantrone | Protein Kinase C (PKC) Inhibition | - | 8.5 µM[7] |

| Cell Viability (MTT) | B-CLL cells | 0.7 - 1.4 µg/ml[8] | |

| Cell Viability (MTT) | K562 | 0.42 µM[9] |

Experimental Protocols

This section provides detailed methodologies for the key biochemical assays used to assess TOP2 inhibitor activity.

Topoisomerase II DNA Decatenation Assay

This assay is a hallmark method for measuring TOP2 catalytic activity. It relies on the enzyme's ability to resolve catenated networks of kinetoplast DNA (kDNA) into individual minicircles.

Principle: kDNA is a large network of interlocked DNA circles that cannot enter an agarose gel. Upon incubation with TOP2, the network is decatenated, releasing minicircles that can be resolved by agarose gel electrophoresis. Inhibitors of TOP2 prevent this decatenation, resulting in the retention of kDNA in the loading well.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x TOP2 Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

-

10x ATP Solution (e.g., 20 mM)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Test inhibitor compounds and vehicle control (e.g., DMSO)

-

Nuclease-free water

-

1% Agarose gel containing 0.5 µg/mL ethidium bromide

-

1x TAE or TBE running buffer

-

Gel documentation system

Protocol:

-

Reaction Setup (on ice):

-

Prepare a master mix for the desired number of reactions. For a single 20 µL reaction:

-

Nuclease-free water: to a final volume of 20 µL

-

10x TOP2 Assay Buffer: 2 µL

-

10x ATP Solution: 2 µL

-

kDNA (e.g., 100 ng/µL): 1 µL

-

-

Aliquot the master mix into individual reaction tubes.

-

Add the test inhibitor at various concentrations to the respective tubes. Include a vehicle-only control.

-

-

Enzyme Addition:

-

Add a pre-determined optimal amount of TOP2 enzyme (e.g., 1-2 units) to each reaction tube.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

-

-

Agarose Gel Electrophoresis:

-

Load the entire reaction mixture into the wells of a 1% agarose gel containing ethidium bromide.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light using a gel documentation system.

-

Quantify the intensity of the decatenated minicircle bands.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of TOP2 to relax supercoiled plasmid DNA.

Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. TOP2, in the presence of ATP, relaxes the supercoiled DNA, resulting in a slower migrating band. Inhibitors of TOP2 catalytic activity will prevent this relaxation, leaving the DNA in its supercoiled form.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x TOP2 Assay Buffer

-

10x ATP Solution

-

5x Stop Buffer/Loading Dye

-

Test inhibitor compounds and vehicle control

-

Nuclease-free water

-

1% Agarose gel

-

1x TAE or TBE running buffer

-

Ethidium bromide staining solution (0.5 µg/mL)

-

Gel documentation system

Protocol:

-

Reaction Setup (on ice):

-

For a 20 µL reaction:

-

Nuclease-free water: to a final volume of 20 µL

-

10x TOP2 Assay Buffer: 2 µL

-

10x ATP Solution: 2 µL

-

Supercoiled plasmid DNA (e.g., 250 ng): 1 µL

-

-

Add the test inhibitor at various concentrations. Include a vehicle-only control.

-

-

Enzyme Addition:

-

Add TOP2 enzyme to each reaction.

-

-

Incubation:

-

Incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination:

-

Add 4 µL of 5x Stop Buffer/Loading Dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel until there is good separation between the supercoiled and relaxed DNA forms.

-

-

Staining and Visualization:

-

Stain the gel with ethidium bromide solution for 15-30 minutes.

-

Destain in water for 15-30 minutes.

-

Visualize the bands under UV light.

-

-

Analysis:

-

Quantify the intensity of the relaxed and supercoiled DNA bands.

-

Calculate the percentage of relaxation and the percentage of inhibition.

-

Determine the IC50 value.

-

Topoisomerase II DNA Cleavage Assay

This assay is specifically designed to identify TOP2 poisons that stabilize the cleavage complex.

Principle: TOP2 poisons trap the enzyme in a covalent complex with DNA, leading to the formation of single- and double-strand breaks. This results in the conversion of supercoiled plasmid DNA into nicked (open-circular) and linear forms, which can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pRYG or pHOT1, which contain high-affinity TOP2 cleavage sites)[10]

-

10x TOP2 Assay Buffer (ATP may be included or excluded depending on the inhibitor being tested)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (e.g., 20 mg/mL stock)

-

5x Loading Dye

-

Test inhibitor compounds (potential poisons) and a known poison control (e.g., etoposide)

-

Nuclease-free water

-

1% Agarose gel containing 0.5 µg/mL ethidium bromide

-

1x TAE or TBE running buffer

-

Gel documentation system

Protocol:

-

Reaction Setup (on ice):

-

For a 20 µL reaction:

-

Nuclease-free water: to a final volume of 20 µL

-

10x TOP2 Assay Buffer: 2 µL

-

Supercoiled plasmid DNA (e.g., 250 ng): 1 µL

-

-

Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a no-drug control.

-

-

Enzyme Addition:

-

Add TOP2 enzyme to each reaction.

-

-

Incubation:

-

Incubate at 37°C for 30 minutes.

-

-

Trapping the Cleavage Complex:

-

Add 2 µL of 10% SDS to each reaction to denature the enzyme and trap the covalent complex.

-

-

Protein Digestion:

-

Sample Preparation for Loading:

-

Add 4 µL of 5x Loading Dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel to separate the supercoiled, nicked, and linear DNA forms.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

The appearance of a linear DNA band indicates that the compound is a TOP2 poison.

-

Quantify the amount of linear DNA to determine the potency of the poison.

-

Visualizations

Experimental Workflow for Screening TOP2 Inhibitors

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. youtube.com [youtube.com]

- 12. topogen.com [topogen.com]

Application Notes: Topoisomerase II Inhibitor 4 (E17) for Inducing DNA Damage

Introduction

Topoisomerase II (Topo II) enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] They function by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA duplex, after which they religate the broken strands.[1][2] This catalytic cycle makes them a key target for anticancer therapies.[3] Topoisomerase II inhibitors are broadly classified into two categories: Topo II poisons and catalytic inhibitors.[1][2]

-

Topoisomerase II poisons (e.g., etoposide, doxorubicin) stabilize the covalent intermediate of the Topo II catalytic cycle, where the enzyme is covalently bound to the 5' ends of the DNA.[3][4] This "cleavage complex" prevents the religation of the DNA strands, leading to the accumulation of DSBs when encountered by replication forks or transcription machinery, ultimately triggering cell cycle arrest and apoptosis.[4][5]

-

Catalytic inhibitors (e.g., ICRF-187, ICRF-193) interfere with other steps of the catalytic cycle, such as ATP binding or hydrolysis, without trapping the cleavage complex.[3][6] While generally considered to induce less DNA damage, some catalytic inhibitors have been shown to cause DNA breaks under specific conditions.[6]

Topoisomerase II Inhibitor 4 (Compound E17): A Novel Acridone Derivative

This compound, also known as compound E17, is a potent, cell-permeable acridone derivative that has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[7][8] Initial studies have revealed that E17 acts as a Topoisomerase II inhibitor, though its precise mechanism of inducing DNA damage presents some nuances.[7][9]

One study reported that E17 induces the accumulation of the Topo II-DNA cleavage complex, a hallmark of Topo II poisons.[9] However, another report suggests that at a concentration of 1 µM, E17 exerts its anti-tumor activity in colorectal cancer cells without a corresponding increase in the levels of γH2AX, a sensitive marker of DNA double-strand breaks.[7] This latter finding suggests a mechanism that might be distinct from classical Topo II poisons or that the extent of DNA damage is below the detection threshold of the assay under those specific conditions. Further structural optimization of E17 led to the development of compound 6h, a more potent Topo II inhibitor.[9]

The dual observations suggest that the DNA-damaging effect of this compound may be dose-dependent or cell-type specific, making it an interesting tool for researchers studying the diverse mechanisms of Topoisomerase II inhibition and their downstream cellular consequences.

Data Presentation

Table 1: In Vitro Efficacy of this compound (E17)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 4.55 | [7] |

| A549 | Lung Cancer | 6.61 | [7] |

| KG1 | Acute Myelogenous Leukemia | 2.18 | [7] |

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549, KG1)

-

Complete growth medium (specific to the cell line)

-

This compound (E17)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

-